1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine
Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring
Mechanism of Action
Target of Action
The compound “1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine” is a synthetic molecule with potential therapeutic applications. Its primary target is Polo-like kinase 4 (PLK4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication . PLK4 has emerged as a therapeutic target for treating multiple cancers .
Mode of Action
It is believed to interact with its target, plk4, leading to changes in cell mitosis and centriole duplication . This interaction could potentially inhibit the proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with cell mitosis and centriole duplication, given its interaction with PLK4 . The downstream effects of this interaction could include the inhibition of cancer cell proliferation and the induction of cell death, although more research is needed to confirm these effects.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with PLK4. By targeting this kinase, the compound could potentially inhibit cancer cell proliferation and induce cell death . .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH Additionally, the compound’s efficacy could be influenced by the presence of other molecules or drugs within the body
Preparation Methods
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluoro group to the phenyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyltrimethylsilane (TMSCF3) or Ruppert’s reagent.
Amination: Conversion of the intermediate product to the final amine compound through reductive amination or nucleophilic substitution reactions
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides or acyl chlorides
Major products formed from these reactions include fluoro-substituted alcohols, ketones, and various substituted amines.
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials
Comparison with Similar Compounds
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine: Similar structure but with an additional trifluoromethyl group, leading to different chemical properties and applications.
3,5-Bis(trifluoromethyl)acetophenone: Contains a ketone group instead of an amine, used in different synthetic applications.
3-(Trifluoromethyl)phenol: Contains a hydroxyl group, used in the synthesis of various pharmaceuticals and agrochemicals .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBTYBCFSPUKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206869 | |
Record name | 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098069-37-4 | |
Record name | 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1098069-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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